2,6-Dimethylnonane

説明

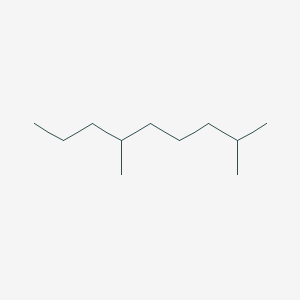

2,6-Dimethylnonane is an organic compound with the molecular formula C₁₁H₂₄. It is a branched alkane, specifically a dimethyl derivative of nonane. This compound is characterized by the presence of two methyl groups attached to the sixth and second carbon atoms of the nonane chain. It is a colorless liquid at room temperature and is primarily used in various industrial applications.

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Dimethylnonane can be synthesized through several methods:

Alkylation of Nonane: One common method involves the alkylation of nonane with methyl groups. This can be achieved using Friedel-Crafts alkylation, where nonane reacts with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Hydrocarbon Cracking: Another method involves the cracking of larger hydrocarbons, where high temperatures and pressures break down complex hydrocarbons into simpler ones, including this compound.

Industrial Production Methods:

Extraction from Paraffin: Industrially, this compound can be extracted from paraffin wax. The process involves distillation and fractionation of paraffin at high temperatures to isolate the desired compound.

Alkylation Reactions: Large-scale production often employs alkylation reactions using octane, hydrogen, and ethylene oxide to produce this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically yielding alcohols, ketones, or carboxylic acids depending on the reaction conditions and oxidizing agents used.

Reduction: Although less common, reduction reactions can convert this compound into simpler hydrocarbons.

Substitution: Halogenation is a common substitution reaction for this compound, where halogens such as chlorine or bromine replace hydrogen atoms in the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst like palladium (Pd) or platinum (Pt).

Substitution: Halogenation reactions often use halogens (Cl₂, Br₂) in the presence of light or a catalyst.

Major Products:

Oxidation: Depending on the extent of oxidation, products can include 2,6-dimethylnonan-2-ol, 2,6-dimethylnonan-2-one, or 2,6-dimethylnonanoic acid.

Reduction: Simpler hydrocarbons such as 2,6-dimethyloctane.

Substitution: Halogenated derivatives like 2,6-dimethyl-2-chlorononane.

科学的研究の応用

Environmental Applications

Volatile Organic Compound Detection

Recent studies have identified 2,6-dimethylnonane as a significant volatile organic compound (VOC) emitted from agricultural sources, particularly swine manure. Its detection is crucial for understanding the odor generation patterns associated with livestock farming and for developing strategies to mitigate environmental impacts .

Food Packaging Studies

In the context of food safety, this compound has been analyzed in relation to polyolefin resins used in food packaging. It was found to migrate into food products under certain conditions, prompting research into its behavior during gamma irradiation processes . This information is vital for ensuring that food packaging materials do not compromise food safety.

Health and Safety Research

Metabolic Studies

this compound has been studied as a metabolite in human blood plasma. Its presence can indicate exposure to certain environmental pollutants or chemical intermediates . Understanding its metabolic pathways is essential for assessing potential health risks associated with exposure to this compound.

Toxicological Assessments

Research has indicated that exposure to compounds similar to this compound may have toxicological implications. For example, studies on related dimethylated compounds have shown potential mutagenic effects in laboratory settings . This raises concerns about the safety of handling such chemicals in industrial applications.

Case Study 1: Odor Emission from Livestock

A comprehensive study analyzed the VOCs emitted from swine manure, identifying this compound among other compounds. The findings highlighted the need for effective waste management practices to reduce odor emissions and their impact on surrounding communities .

Case Study 2: Migration in Food Packaging

In a controlled experiment examining the migration of VOCs from plastic food packaging, this compound was detected in samples subjected to gamma irradiation. This study emphasized the importance of evaluating chemical stability and safety in food contact materials .

作用機序

The mechanism of action for 2,6-Dimethylnonane is primarily physical rather than chemical, as it is often used as a solvent or inert medium. It does not have specific molecular targets or pathways but can influence the solubility and reactivity of other compounds in a mixture.

類似化合物との比較

- 2,2-Dimethylnonane

- 2,4-Dimethylnonane

- 2,6-Dimethyloctane

Comparison:

- 2,2-Dimethylnonane: Similar in structure but with both methyl groups on the second carbon, leading to different physical properties and reactivity.

- 2,4-Dimethylnonane: Methyl groups on the second and fourth carbons, resulting in a different branching pattern and potentially different chemical behavior.

- 2,6-Dimethyloctane: One carbon shorter than 2,6-Dimethylnonane, affecting its boiling point and other physical properties.

This compound is unique due to its specific branching pattern, which influences its physical properties and makes it suitable for specific industrial applications.

生物活性

2,6-Dimethylnonane (CH) is an organic compound classified as an alkane, specifically a branched-chain hydrocarbon. Its structural formula indicates the presence of two methyl groups attached to the sixth carbon of a nonane backbone. The biological activity of this compound has garnered interest due to its potential applications in various fields, including environmental science and pharmacology.

- Molecular Formula : CH

- Molecular Weight : 156.31 g/mol

- Boiling Point : Approximately 197 °C

- Density : 0.76 g/cm³

Sources and Occurrence

This compound is primarily found in petroleum products and can be produced during the degradation of organic materials. It has been identified as a volatile organic compound (VOC) emitted from various sources, including industrial processes and the breakdown of certain plastics .

Toxicological Studies

Research has indicated that this compound exhibits varying degrees of toxicity depending on exposure levels and routes. In animal studies, high doses have been associated with adverse effects such as reduced body weight gain and alterations in hematological parameters.

- Acute Toxicity : The compound has shown an LD50 (lethal dose for 50% of the population) in rats ranging from 1160 mg/kg to 1310 mg/kg when administered via gavage .

- Chronic Exposure : Long-term exposure studies revealed significant weight retardation and anemia in rats subjected to dietary levels up to 10,000 ppm over six months .

Mutagenicity and Carcinogenicity

This compound has been implicated in mutagenic activity:

- It induced mutations in mouse lymphoma cells at the tk locus and caused sister chromatid exchanges in Chinese hamster ovary cells .

- However, it did not induce micronuclei formation in vivo, suggesting a complex interaction with genetic material that may not lead to direct carcinogenic outcomes.

Environmental Impact

In environmental studies, this compound has been identified as a significant pollutant released from plastic food packaging materials subjected to gamma irradiation. This raises concerns regarding its potential health effects upon migration into food products .

Pharmacological Research

Recent studies have explored the use of derivatives of this compound as juvenile hormone mimics in pest control:

- Arylterpenoid compounds derived from this alkane have shown high biological activity against mosquito larvae, indicating potential applications in agricultural pest management .

Data Summary

特性

IUPAC Name |

2,6-dimethylnonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24/c1-5-7-11(4)9-6-8-10(2)3/h10-11H,5-9H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGNGOEWESNDQAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80938276 | |

| Record name | 2,6-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17302-28-2 | |

| Record name | 2,6-Dimethylnonane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017302282 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylnonane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80938276 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。